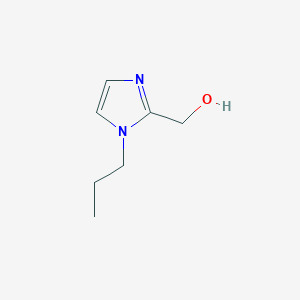
Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate
概要
説明
Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate is a pyrimidine derivative, which is a type of aromatic heterocyclic organic compound. Pyrimidines are known for their wide range of pharmacological activities, including antibacterial, antiviral, antifungal, and anti-inflammatory properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate typically involves the esterification of 2,5-dichloropyrimidine-4-carboxylic acid with methanol under acidic conditions . The reaction is usually carried out by refluxing the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The resulting ester is then subjected to amination to introduce the amino group at the 6-position of the pyrimidine ring .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps of esterification and amination, but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 2 and 5 positions can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives, while reduction reactions can convert the ester group to an alcohol.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as potassium carbonate or sodium hydride in an aprotic solvent like dimethylformamide (DMF).
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Hydrolysis: Acidic or basic conditions can be employed, with hydrochloric acid or sodium hydroxide being common choices.
Major Products
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Oxidation: Nitro derivatives of the original compound.
Reduction: Alcohol derivatives and amines.
Hydrolysis: Carboxylic acid derivatives.
科学的研究の応用
Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential as an inhibitor of certain enzymes and biological pathways.
Medicine: Investigated for its antibacterial, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate involves its interaction with specific molecular targets in biological systems. It is believed to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This inhibition can disrupt various biological pathways, leading to its observed pharmacological effects .
類似化合物との比較
Similar Compounds
- Methyl 2,4-dichloropyrimidine-5-carboxylate
- Methyl 5-amino-2,6-dichloropyrimidine-4-carboxylate
- 2,5-Dichloropyrimidine-4-carboxylic acid
Uniqueness
Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate is unique due to the presence of both amino and ester functional groups on the pyrimidine ring, which allows for a diverse range of chemical modifications and applications . Its specific substitution pattern also contributes to its distinct pharmacological properties compared to other pyrimidine derivatives .
特性
IUPAC Name |
methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2N3O2/c1-13-5(12)3-2(7)4(9)11-6(8)10-3/h1H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEUYMEGMXJWEDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=NC(=N1)Cl)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00310212 | |
| Record name | methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00310212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
502142-81-6 | |
| Record name | methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00310212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Spiro[3.5]nonan-1-one](/img/structure/B1296620.png)

![9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B1296623.png)



